molecular formula C27H25ClN4O3 B2784929 1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 1005296-53-6

1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B2784929
CAS No.: 1005296-53-6
M. Wt: 488.97
InChI Key: BIKGKMGWZFYOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one is a complex organic compound that features a piperazine ring, a naphthyridine core, and various functional groups

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using appropriate reagents. Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential applications in several therapeutic areas:

Antidepressant Activity

Research indicates that derivatives of naphthyridinones exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression and anxiety disorders .

Antipsychotic Effects

The piperazine moiety present in the compound is known to enhance dopaminergic activity. Studies have shown that compounds containing piperazine rings can act as antagonists at dopamine receptors, which may help in managing symptoms of schizophrenia and other psychotic disorders .

Antimicrobial Properties

Recent investigations into the antimicrobial effects of naphthyridinone derivatives have revealed their efficacy against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis, thus exhibiting potent antibacterial activity .

Synthesis and Derivatives

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one typically involves multi-step organic reactions including:

  • Formation of the naphthyridinone core through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Chlorination and methoxylation steps to incorporate the respective substituents.

These synthetic routes are crucial for optimizing the biological activity and selectivity of the compound.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal highlighted the antidepressant-like effects of a related naphthyridinone derivative in rodent models. The compound showed significant reductions in immobility time during forced swim tests, indicating enhanced mood-stabilizing properties .

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of synthesized naphthyridinone derivatives were tested against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the side chains improved antimicrobial potency significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and naphthyridine-based molecules. These compounds may share some structural features but differ in their functional groups and overall activity. Examples include:

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one is a derivative of the 1,8-naphthyridine scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29ClN2OC_{25}H_{29}ClN_{2}O with a molecular weight of approximately 409.0 g/mol. The presence of a piperazine moiety and various aromatic groups contributes to its biological potency.

Anticancer Activity

Research indicates that derivatives of 1,8-naphthyridine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to our target compound can inhibit the growth of various cancer cell lines, including leukemic (K562) and prostate (DU145) cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways such as the inhibition of protein kinases and modulation of apoptotic factors .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity against a range of pathogens. The naphthyridine derivatives are known to exhibit broad-spectrum antimicrobial effects, making them potential candidates for developing new antibiotics. The exact mechanisms may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Properties

Anti-inflammatory activity is another significant aspect of the biological profile of this compound. Research suggests that naphthyridine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play critical roles in inflammatory processes . This makes such compounds promising for treating inflammatory diseases.

Neuropharmacological Effects

Recent studies have highlighted the potential neuroprotective effects of 1,8-naphthyridine derivatives. These compounds may exhibit antidepressant and anxiolytic activities by modulating neurotransmitter systems such as serotonin and norepinephrine . The ability to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders.

Case Study 1: Anticancer Activity

A study conducted by Grover et al. synthesized a series of naphthyridine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against K562 cells, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative similar to our compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, indicating strong antimicrobial activity .

Data Summary

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis; inhibition of proliferation
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of COX-2 and cytokines
NeuropharmacologicalModulation of neurotransmitter systems

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-35-23-10-8-22(9-11-23)30-13-15-31(16-14-30)26(33)24-17-20-3-2-12-29-25(20)32(27(24)34)18-19-4-6-21(28)7-5-19/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKGKMGWZFYOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.